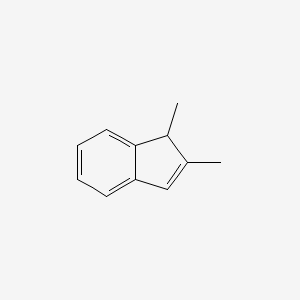






|
REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1>C1(C)C=CC=CC=1>[CH3:6][CH:1]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH:11]=[C:2]1[CH3:3]
|


|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The compound thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase thus obtained
|
|
Type
|
ADDITION
|
|
Details
|
was introduced into a separatory funnel
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous solution of ammonium chloride, water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing a solvent, it
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (developer; hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(=CC2=CC=CC=C12)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |